Home > Products > Screening Compounds P80797 > Cabazitaxel-[d6]
Cabazitaxel-[d6] -

Cabazitaxel-[d6]

Catalog Number: EVT-1591851
CAS Number:
Molecular Formula: C45H57NO14
Molecular Weight: 835.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cabazitaxel is a taxane and antineoplastic agent which is currently used in the therapy of castration-resistant metastatic prostate cancer after failure of docetaxel. Therapy with cabazitaxel has been associated with a low rate of serum enzyme elevations, but has not been linked to cases of clinically apparent acute liver injury, although it can cause severe hypersensitivity infusion reactions which in some instances can be associated with acute liver injury.
Overview

Cabazitaxel-[d6] is a deuterated derivative of cabazitaxel, a taxane-based chemotherapeutic agent primarily used in the treatment of prostate cancer. The compound is notable for its enhanced stability and potential for improved pharmacokinetics due to the incorporation of deuterium, which can alter metabolic pathways and reduce the rate of drug degradation. Cabazitaxel itself is derived from 10-deacetylbaccatin III, a natural product obtained from the yew tree, and is classified as an antineoplastic agent.

Source

The primary source of cabazitaxel is the semi-synthetic modification of 10-deacetylbaccatin III. This compound is synthesized through various chemical transformations that involve selective protection and deprotection strategies to achieve the desired molecular structure. The synthesis of cabazitaxel-[d6] specifically incorporates deuterium at strategic positions to create a stable isotope-labeled version of the drug.

Classification

Cabazitaxel-[d6] falls under the category of stable isotope-labeled compounds and is classified as an anticancer drug. Its application extends beyond direct therapeutic use; it serves as a valuable tool in pharmacokinetic studies and drug metabolism research due to its unique isotopic labeling.

Synthesis Analysis

Methods

The synthesis of cabazitaxel-[d6] involves several key steps:

  1. Starting Material: The process begins with 10-deacetylbaccatin III as the starting material.
  2. Selective Protection: Hydroxyl groups at positions 7, 10, and 13 are selectively protected using various protective agents such as trichloroethoxycarbonyl (Troc) or tert-butyloxycarbonyl (BOC) to prevent unwanted reactions.
  3. Methylation: After protection, methylation reactions are performed to introduce methyl groups at specific positions.
  4. Condensation Reaction: The protected intermediate undergoes a condensation reaction with an oxazolidine carboxylic acid side chain, which is crucial for forming the core structure of cabazitaxel.
  5. Deprotection: Finally, the protective groups are removed in a controlled manner to yield cabazitaxel-[d6].
Molecular Structure Analysis

Structure

Cabazitaxel-[d6] has a complex molecular structure characterized by multiple chiral centers and functional groups. The molecular formula is C45H51D6NO14C_{45}H_{51}D_{6}NO_{14}, with a molecular weight of approximately 841.97g/mol841.97\,g/mol. The incorporation of deuterium atoms replaces hydrogen atoms at specific positions, influencing both the physical properties and biological behavior of the compound.

Data

  • Molecular Weight: 841.97 g/mol
  • Molecular Formula: C45H51D6NO14C_{45}H_{51}D_{6}NO_{14}
  • SMILES Notation: O[C@@]1(C@@HC@@([H])[C@]4(C)C([C@@H]5OC([2H])([2H])[2H])=O)CC@HC(C)=C5C1(C)C

This structural complexity contributes to its mechanism of action as an inhibitor of microtubule dynamics in cancer cells.

Chemical Reactions Analysis

Reactions

Cabazitaxel-[d6] participates in various chemical reactions that can be employed for further derivatization or modification:

  1. Esterification: The hydroxyl groups can undergo esterification reactions to form prodrugs that may enhance solubility or modify release profiles.
  2. Hydrolysis: In aqueous environments, cabazitaxel prodrugs can hydrolyze to release active cabazitaxel, which is critical for therapeutic efficacy.
  3. Self-Assembly: Cabazitaxel derivatives can self-assemble into supramolecular structures, which are being explored for enhanced delivery systems in nanomedicine .

These reactions highlight the versatility of cabazitaxel-[d6] in both synthetic chemistry and therapeutic applications.

Mechanism of Action

Cabazitaxel exerts its anticancer effects primarily through inhibition of microtubule depolymerization. It binds to beta-tubulin subunits in microtubules, stabilizing them against disassembly and disrupting normal mitotic spindle function during cell division. This leads to cell cycle arrest and ultimately apoptosis in cancer cells.

Process

  1. Binding: Cabazitaxel binds to the beta-tubulin subunit within microtubules.
  2. Stabilization: This binding stabilizes microtubules, preventing their normal dynamic instability.
  3. Cell Cycle Arrest: The stabilization disrupts mitotic spindle formation, leading to cell cycle arrest in metaphase.
  4. Apoptosis Induction: Prolonged mitotic arrest triggers apoptotic pathways, leading to cell death.

This mechanism underscores cabazitaxel's effectiveness against taxane-resistant tumors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cabazitaxel-[d6] typically appears as a solid crystalline substance.
  • Solubility: It demonstrates variable solubility in organic solvents like dimethyl sulfoxide but limited solubility in water due to its lipophilic nature.

Chemical Properties

  • Stability: The presence of deuterium enhances stability against metabolic degradation compared to non-deuterated analogs.
  • Reactivity: Functional groups within cabazitaxel-[d6] allow for various chemical modifications without compromising its core activity.

Relevant data indicate that these properties make cabazitaxel-[d6] suitable for both therapeutic applications and research purposes .

Applications

Cabazitaxel-[d6] has several scientific uses:

  1. Pharmacokinetic Studies: As a stable isotope-labeled compound, it is instrumental in studying drug metabolism and pharmacokinetics.
  2. Cancer Research: It aids in understanding resistance mechanisms in cancer therapy due to its structural similarities with other taxanes.
  3. Nanomedicine Development: Cabazitaxel derivatives are being explored for creating advanced drug delivery systems that enhance therapeutic efficacy while minimizing side effects .
Synthesis and Development of Cabazitaxel-[d6]

Semi-Synthetic Pathways for Deuterated Taxane Analogues

Cabazitaxel-[d6] (C~45~H~51~D~6~NO~14~; MW 841.97 g/mol) is synthesized through targeted deuteration of the established cabazitaxel scaffold – a semi-synthetic taxane derived from 10-deacetylbaccatin III (10-DAB) isolated from Taxus species [1] [9]. The foundational semi-synthetic route for non-deuterated cabazitaxel involves five key steps starting from 10-DAB, achieving an overall yield of approximately 32% [1]. This process strategically avoids hazardous reagents previously employed in taxane synthesis, enhancing its utility for generating novel analogs.

Deuterated variants like cabazitaxel-[d6] are produced by incorporating deuterium at specific methoxy groups (-OCH~3~ → -OCD~3~) during the final stages of synthesis or via post-synthetic modification of the cabazitaxel core [6] [7]. The synthetic approach typically utilizes deuterated methylating agents (e.g., CD~3~I) under controlled conditions to substitute the hydrogen atoms of the C-7 and C-10 hydroxyl groups with deuterium [6]. This strategy preserves the complex polycyclic diterpenoid core and the crucial C13 side chain bearing the phenylisoserine moiety essential for tubulin binding [1] [9]. Alternative routes described in patents involve deuterium exchange reactions catalyzed by platinum or acid/base catalysts, although these carry risks of structural degradation or isotopic scrambling within the sensitive taxane skeleton [5] [9].

Table 1: Key Deuterium Positions and Synthetic Strategies in Cabazitaxel-[d6]

Position of Deuterium IncorporationChemical Group ModifiedTypical Reagents UsedIsotopic Purity Achievable
C-7 Methoxy Group-OCH~3~ → -OCD~3~CD~3~I, (CD~3~O)~2~SO~2~>99% atom D [6]
C-10 Methoxy Group-OCH~3~ → -OCD~3~CD~3~I, (CD~3~O)~2~SO~2~>99% atom D [6]
C13 Side Chain (Rare)Exchangeable protonsD~2~O/CatalystVariable [5]

Optimization of Deuterium Incorporation in Cabazitaxel Backbone

Achieving high isotopic purity (>99% atom D) and quantitative deuteration at the designated methoxy positions requires meticulous optimization of reaction parameters. Key factors include:

  • Precursor Protection: The highly functionalized cabazitaxel molecule necessitates selective protection of reactive groups (particularly the C2' and C7 hydroxyls and the C13 side chain amine) before deuteration. Protecting groups like tert-butoxycarbonyl (Boc) for amines and silyl ethers (e.g., TBS, TBDPS) for alcohols are employed to prevent undesired deuteration or side reactions during methylation with CD~3~I [9]. Subsequent deprotection must occur under mild conditions (e.g., controlled acidolysis for Boc, fluoride sources for silyl ethers) to avoid deuterium loss or epimerization at stereogenic centers [9].
  • Reagent Stoichiometry and Control: Using a significant excess of deuterated methylating agents (typically 2.5-3.0 equivalents per methoxy group) ensures complete conversion of -OH to -OCD~3~ [6]. Reaction temperature is critically controlled (often between -10°C to 25°C) to maximize selectivity for the less sterically hindered C-7 and C-10 hydroxyls over other potential reaction sites, minimizing byproduct formation [7] [9]. Anhydrous conditions and inert atmospheres (N~2~, Ar) are mandatory to prevent quenching of strong bases (e.g., NaH, LDA) used to generate alkoxide intermediates and to avoid hydrolysis of reagents or products [6] [10].
  • Purification and Analysis: Multi-step chromatographic purification (HPLC, MPLC) using specialized C18 or chiral stationary phases is essential to isolate cabazitaxel-[d6] from non-deuterated starting material, partially deuterated impurities (e.g., mono- or di-deuterated species), and non-isotopic byproducts [6]. Advanced analytical techniques, particularly high-resolution mass spectrometry (HRMS) and deuterium NMR (~2~H NMR), are indispensable for confirming sites of deuteration, quantifying isotopic enrichment (>99% atom D is standard for research-grade material), and ensuring chemical purity (>95%) [4] [6] [7].

Table 2: Key Analytical Parameters for Characterizing Cabazitaxel-[d6]

Analytical TechniquePrimary Role in CharacterizationKey Observations for Cabazitaxel-[d6]
High-Resolution Mass Spectrometry (HRMS)Confirms molecular formula and deuteration level[M+H]+ m/z 842.423 (calc. for C~45~H~52~D~6~NO~14~+); Δ < 5 ppm [7]
~2~H NMR SpectroscopyDirectly identifies sites of deuterium incorporationDistinct singlet peaks at ~3.3 ppm (C7-OCD~3~, C10-OCD~3~) [6]
HPLC-MS/MSQuantifies isotopic purity and separates isotopic impuritiesRetention time identical to cabazitaxel; distinguishes d0, d3, d6 species [4]
Fourier Transform Infrared (FTIR)Detects C-D bond vibrationsCharacteristic C-D stretches (~2100-2200 cm⁻¹) absent in non-deuterated analog [6]

Challenges in Isotopic Labeling of Polycyclic Taxane Structures

The complex molecular architecture of cabazitaxel presents unique challenges for site-specific deuteration:

  • Steric Hindrance and Reactivity: The dense array of substituents on the rigid [8.6.6] tricyclic core, particularly around the C-7 and C-10 positions targeted for methoxy deuteration, creates significant steric bulk. This hinders reagent access and can lead to incomplete reactions or necessitate forcing conditions that risk epimerization (e.g., at C7, C10, C13), ring oxidation, or degradation of the sensitive oxetane ring [1] [9]. The C13 side chain's secondary hydroxyl group is prone to elimination or epimerization under basic conditions required for alkoxide formation prior to methylation [1] [9].
  • Isotopic Dilution and Scrambling: The presence of labile protons within the cabazitaxel molecule (e.g., the C1, C2', C7, C10, C13 hydroxyls, and the C2' carbamate N-H) necessitates strict control of reaction solvents and workup conditions. Protic solvents (H~2~O, ROH) or acidic/basic conditions can lead to undesired H/D exchange at non-target sites (isotopic scrambling) or dilution of deuterium label at the target methoxy groups, reducing isotopic purity [4] [5]. This necessitates the exclusive use of deuterated or aprotic solvents (e.g., anhydrous THF-d~8~, DMF-d~7~, DCM) during deuteration steps and rigorous drying of intermediates [6] [10].
  • Analytical Complexity: Distinguishing cabazitaxel-[d6] from its non-deuterated counterpart and potential partial deuteration products (d3 isomers at C7 or C10) requires highly sensitive and specific analytical methods. The mass difference introduced by six deuterium atoms is relatively small (~6 m/z units), necessitating MS instrumentation with sufficient resolution to resolve potential overlaps with natural abundance ~13~C isotopes of the unlabeled molecule, especially in complex biological matrices [4]. Furthermore, confirming the precise location of deuterium atoms and ruling out scrambling requires sophisticated ~2~H-NMR, which suffers from low intrinsic sensitivity compared to ~1~H-NMR [4] [6].
  • Scale-up and Cost: The multi-step synthesis starting from expensive natural precursors (10-DAB), the high cost of deuterated reagents (CD~3~I, D~2~O), and the need for specialized purification techniques contribute significantly to the production cost of cabazitaxel-[d6], limiting its widespread use primarily to research and analytical applications [6] [10]. Scaling reactions while maintaining high isotopic purity and chemical yield remains a significant practical challenge.

Table 3: Key Applications of Deuterated Cabazitaxel Analogs in Research

Application AreaRole of Cabazitaxel-[d6]Significance
Quantitative Bioanalysis (LC-MS/MS)Internal Standard (IS) for quantifying unlabeled cabazitaxelEliminates matrix effects & ionization variability; essential for accurate PK/PD studies [2] [4] [6]
Metabolic Pathway TracingProbe for identifying deuterated metabolitesDifferentiates drug-derived metabolites from endogenous compounds; elucidates biotransformation pathways [4] [8]
Membrane Transport StudiesDistinguishes passive diffusion vs. active transportExploits potential kinetic isotope effects (KIEs) on transporter affinity (e.g., P-gp) [7] [8]
Drug-Drug Interaction StudiesMonitor displacement or altered metabolism in combination therapiesImproves understanding of combination regimens involving cabazitaxel [4]

Despite these challenges, cabazitaxel-[d6] has become an indispensable tool in oncology research. Its primary utility lies as a high-fidelity internal standard for the precise quantification of unlabeled cabazitaxel in biological matrices (plasma, tissues) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2] [4] [6]. The near-identical physiochemical properties ensure co-elution and matched ionization efficiency with the analyte, while the mass difference allows clear discrimination in the mass spectrometer, significantly enhancing analytical accuracy and precision in pharmacokinetic and biodistribution studies [2] [4]. Additionally, its use facilitates the identification and characterization of cabazitaxel metabolites in vitro and in vivo by serving as a tracer, helping to differentiate drug-derived metabolites from endogenous compounds in complex biological samples [4] [8].

Properties

Product Name

Cabazitaxel-[d6]

IUPAC Name

[4-acetyloxy-1-hydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C45H57NO14

Molecular Weight

835.9 g/mol

InChI

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)

InChI Key

BMQGVNUXMIRLCK-UHFFFAOYSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.